(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" (hereafter referred to as Compound X) is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- A 5-chlorothiophene ring (electron-deficient due to the chlorine substituent).
- A 6-(methylsulfonyl)benzo[d]thiazole moiety (a rigid aromatic system with a strong electron-withdrawing sulfonyl group).
This structural combination is designed to optimize interactions with biological targets, particularly enzymes or receptors sensitive to electron-deficient aromatic systems and sulfonyl groups. Piperazine-containing compounds are widely explored in medicinal chemistry due to their bioavailability and ability to modulate central nervous system (CNS) and anticancer targets .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c1-27(23,24)11-2-3-12-14(10-11)26-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)25-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRULWGYGIMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as the rna polymerase pb1-pb2 subunits of the influenza a virus.
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to a decrease in the replication of the virus.
Biochemical Pathways
It can be inferred that the compound may interfere with the viral replication process, thereby inhibiting the spread of the virus within the host organism.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.85 g/mol. The structure includes a chlorothiophene moiety and a benzo[d]thiazole derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Many thiazole derivatives have shown significant antibacterial and antifungal properties. The presence of the methylsulfonyl group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
- Anticancer Properties : Compounds containing thiophene and thiazole rings have been studied for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
- Neuropharmacological Effects : Piperazine derivatives are frequently investigated for their central nervous system (CNS) activities, including anxiolytic and antidepressant effects.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Neuropharmacological Assessment :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole and piperazine moieties may interact with key enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that derivatives of benzothiazole, such as the compound , exhibit a range of biological activities, including:
- Antitumor Effects : Compounds containing benzothiazole moieties have shown promise as antitumor agents. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : The presence of specific functional groups can enhance the anti-inflammatory activity of these compounds, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : The compound's structure suggests potential efficacy against various bacterial and fungal strains, contributing to its relevance in developing new antimicrobial agents.
Pharmacological Studies
Pharmacological studies have highlighted the importance of the piperazine ring in enhancing the bioactivity of compounds. The piperazine derivative in this compound may facilitate interactions with biological targets, leading to improved pharmacokinetic properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Efficacy against bacterial and fungal strains |
Synthetic Pathways
The synthesis of (5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions that include:
- Formation of the Benzothiazole Moiety : This can be achieved through nucleophilic substitution reactions involving chlorinated benzothiazole derivatives.
- Piperazine Derivative Synthesis : The incorporation of piperazine can be done through coupling reactions with appropriate electrophiles.
- Final Coupling Reaction : The final product is formed by coupling the thiophene and piperazine derivatives, often requiring purification steps such as recrystallization or chromatography to isolate the desired compound .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- A study demonstrated that benzothiazole derivatives possess significant antitumor activity, with some compounds showing IC50 values in low micromolar ranges against various cancer cell lines .
- Another investigation reported on the anti-inflammatory properties of related compounds, indicating their potential use in treating conditions like arthritis and other inflammatory disorders.
Comparison with Similar Compounds
Benzothiazole-Piperazine Hybrids
Compound X shares structural homology with benzothiazole-piperazine derivatives synthesized for antiproliferative activity. Key comparisons include:
Key Insights :
Thiophene-Containing Piperazine Derivatives
Thiophene rings are common in bioactive compounds due to their aromaticity and synthetic versatility. Comparisons include:
Key Insights :
Substituent Effects on Bioactivity
The methylsulfonyl group in Compound X distinguishes it from analogs with other benzothiazole substituents:
EWG : Electron-withdrawing group
Key Insights :
- The chlorothiophene moiety may reduce off-target interactions compared to bulkier aryl groups (e.g., quinoline in 5k ).
Q & A
Q. Advanced Research Focus
- Solvent Selection : Use DMF or NMP to stabilize transition states in SN2 reactions .
- Catalysis : Employ K₂CO₃ or Et₃N to deprotonate amines, enhancing nucleophilicity .
- Temperature Control : Maintain 60–70°C to balance kinetics and side-product formation .
Data-Driven Approach : Computational tools (e.g., DFT calculations) predict optimal reaction coordinates, reducing trial-and-error experimentation .
How do structural modifications influence the compound’s pharmacological activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : The methylsulfonyl group on benzo[d]thiazole enhances metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine Flexibility : Substituents on the piperazine ring modulate binding affinity to targets (e.g., serotonin receptors) via steric and electronic effects .
Experimental Design : Synthesize analogs with varied substituents (e.g., replacing 5-chlorothiophene with furan) and compare IC₅₀ values in receptor-binding assays .
How can contradictory data on biological activity be resolved?
Q. Advanced Research Focus
- Source Analysis : Verify assay conditions (e.g., cell line specificity, concentration ranges). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Case Study : If anti-inflammatory activity conflicts between in vitro and in vivo models, assess bioavailability via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
What computational methods predict the compound’s reactivity and stability?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis susceptibility of the methanone group .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
- ADMET Prediction : Use QSAR models to estimate logP (target <5 for blood-brain barrier penetration) and hERG liability .
Validation : Cross-reference computational results with experimental stability data (e.g., accelerated degradation studies under acidic/oxidative conditions) .
What are the critical purity thresholds for pharmacological studies?
Q. Basic Research Focus
- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
- Residual Solvents : Ensure DMF/DCM levels <500 ppm (ICH Q3C guidelines) .
Advanced Consideration : Use LC-MS to detect trace impurities (e.g., des-methylsulfonyl byproducts) that may interfere with biological assays .
How does the methylsulfonyl group influence spectroscopic and reactive properties?
Q. Basic Research Focus
- Electronic Effects : The -SO₂CH₃ group withdraws electrons, deshielding adjacent protons in NMR and increasing carbonyl electrophilicity .
- Reactivity : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
Advanced Analysis : Compare X-ray crystallography data of analogs with/without the sulfonyl group to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
